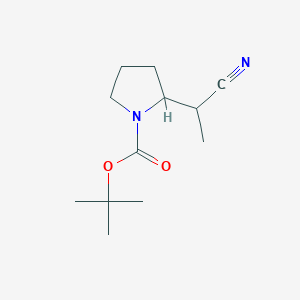

tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMFSSOBMVTXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically begins with the protection of the pyrrolidine nitrogen by introducing a tert-butoxycarbonyl (Boc) protecting group, followed by functionalization at the 2-position of the pyrrolidine ring. The key intermediate, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is synthesized first, which then undergoes further transformations to introduce the cyanoethyl group.

Stepwise Preparation of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

This intermediate is critical for subsequent cyanation steps. The Boc protection is achieved by reacting pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence or absence of a base such as triethylamine in dichloromethane (DCM) solvent.

These data indicate that longer reaction times (16 h to overnight) and the presence of triethylamine base favor higher yields of the Boc-protected intermediate.

Introduction of the 1-Cyanoethyl Group

While explicit detailed protocols for the cyanation step to form tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate are less commonly disclosed in open literature, related synthetic routes involve nucleophilic substitution or addition reactions on the hydroxymethyl intermediate or related vinylpyrrolidine derivatives.

A representative patent (EP2358670B1) describes processes for preparing tert-butyl pyrrolidine carboxylate derivatives via substitution reactions on sulfonyloxy intermediates at controlled temperatures (~40 °C) with stirring for 20-30 minutes, indicating efficient conversion under mild conditions.

Reaction Conditions and Purification

Solvent : Dichloromethane is the preferred solvent for Boc protection and subsequent steps, providing good solubility and reaction control.

Temperature : Room temperature (20-25 °C) is generally sufficient for Boc protection and related functionalizations, ensuring minimal side reactions.

Bases : Triethylamine is commonly used to scavenge acids generated during Boc protection, improving yield and purity.

Purification : Column chromatography (e.g., Isco Combi-Flash) with gradients of methanol in dichloromethane is effective for isolating pure products.

Physicochemical Data Supporting Preparation

| Property | Value |

|---|---|

| Molecular formula | C10H19NO3 |

| Molecular weight | 201.26 g/mol |

| Solubility | Very soluble in DCM and other organic solvents (7.29 mg/mL to 29.8 mg/mL depending on solvent) |

| Log P (octanol/water) | ~1.19 (consensus) |

| Number of rotatable bonds | 4 |

| Hydrogen bond acceptors | 3 |

| Hydrogen bond donors | 1 |

| Bioavailability score | 0.55 |

These properties facilitate handling and purification during synthesis.

Summary Table of Preparation Highlights

Research Findings and Considerations

The Boc protection step is well-established and reproducible with high yields.

Control of reaction time and base presence is critical for maximizing yield.

The cyanation step, while less detailed in public sources, likely involves nucleophilic substitution on activated intermediates under mild heating.

Purification techniques are standard chromatographic methods ensuring high purity suitable for pharmaceutical applications.

The compound’s physicochemical profile supports its use as an intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is its role as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes are implicated in various diseases, including hypertension, cardiac insufficiency, and renal disorders . The compound has been shown to effectively inhibit endothelin-converting enzyme (ECE), which plays a crucial role in vasoconstriction and related cardiovascular conditions .

Case Study: Treatment of Hypertension

A study demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antihypertensive effects in animal models. The compounds were administered to hypertensive rats, resulting in a notable decrease in blood pressure, attributed to their ability to inhibit ECE activity .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its cyano group allows for further functionalization, leading to the synthesis of various biologically active compounds.

Data Table: Synthetic Routes Using this compound

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Hydrolysis | Water, Acid | Reflux | 85 |

| Alkylation | Alkyl halide | Base, Room Temperature | 75 |

| Reduction | LiAlH | Ether, Room Temperature | 90 |

| Cyclization | Aldehyde | Acid Catalyst | 80 |

Pesticide Development

Research indicates that derivatives of this compound can be modified for use as agrochemicals. Their ability to inhibit specific enzymes can be harnessed to develop new pesticides targeting pests that affect crop yields.

Case Study: Efficacy Against Crop Pests

In field trials, modified derivatives of the compound were tested against common agricultural pests. The results showed a significant reduction in pest populations with minimal impact on beneficial insects, suggesting potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyanoethyl group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological molecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogues

Pyrrolidine Derivatives with Cyano Substituents

- (R/S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate (CAS: 132945-78-9, 885102-33-0): The cyano group is directly attached to the pyrrolidine ring at position 3, unlike the 2-(1-cyanoethyl) substitution. Similarity score: 0.88 (indicating close structural resemblance but distinct electronic profiles due to substituent placement) . Molecular formula: C₁₀H₁₆N₂O₂ (lighter due to absence of ethyl spacer).

- (3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate (CAS: 915226-44-7): Features hydroxyl and methyl groups at positions 3 and 4, respectively. Similarity score: 0.85 (lower due to functional group differences).

Piperidine Analogues

- tert-Butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (CAS: 161975-20-8): Six-membered piperidine ring instead of pyrrolidine. Reduced ring strain and altered conformational flexibility. Molecular weight: 238.33 g/mol (higher due to additional methylene group) .

Aromatic Substituted Pyrrolidines

- tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate :

- tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate :

- Bulkier isopropylbenzyl group further increases lipophilicity.

- Synthesis yield: 70% , suggesting better compatibility with reaction conditions .

Biological Activity

Tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by a pyrrolidine ring with a tert-butyl and cyanoethyl substitution, presents opportunities for various therapeutic applications, particularly in enzyme inhibition and metabolic regulation.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is common in many bioactive compounds.

- Tert-Butyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Cyanoethyl Group : Imparts distinct reactivity and biological activity, allowing for interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been identified as a potential inhibitor of several enzymes involved in metabolic pathways, which may be beneficial in treating conditions such as hypertension and myocardial ischemia .

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit enzymes such as endothelin-converting enzyme (ECE), which plays a critical role in cardiovascular health .

- Receptor Modulation : It may also interact with receptors involved in signaling pathways related to growth and proliferation, such as those activated by insulin-like growth factors (IGF) .

Biological Activity Studies

Research has demonstrated the biological activity of this compound through various experimental models:

In Vitro Studies

- Cytotoxicity Assays : Evaluations have shown that the compound exhibits cytostatic properties, potentially inhibiting cell growth in cancer cell lines.

- Enzyme Activity Assays : The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders, suggesting therapeutic potential.

In Vivo Studies

Animal models have been used to assess the pharmacological effects of this compound:

- Cardiovascular Effects : Studies indicate that the compound may lower blood pressure and improve heart function in models of myocardial ischemia.

- Neuroprotective Effects : Research suggests potential protective effects against cerebral ischemia, highlighting its relevance in neuropharmacology .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique pharmacological profile:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-aminopyrrolidine-1-carboxylate | Lacks cyanoethyl group | Moderate enzyme inhibition |

| Tert-butyl 3-benzylamino-pyrrolidine-1-carboxylate | Contains benzyl group | Different receptor interactions |

| Tert-butyl 3-(2-cyanoethyl)amino-pyrrolidine-1-carboxylate | Similar structure but varied substitution | Enhanced cytostatic properties |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Hypertension Treatment : A study demonstrated significant reductions in systolic blood pressure in hypertensive rats treated with the compound.

- Cancer Therapy : In vitro studies showed that the compound inhibited the proliferation of certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting a pyrrolidine precursor (e.g., tert-butyl pyrrolidine-1-carboxylate) with a cyanoethyl group donor (e.g., acrylonitrile derivatives) under basic conditions (e.g., NaH/THF at 0°C) .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates, followed by acidic/basic hydrolysis for final product isolation .

- Purification : Flash chromatography (e.g., silica gel, 0–100% ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Example workflow:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection | Boc anhydride, DIPEA, CH₂Cl₂ | 85–90% |

| 2 | Cyanoethylation | Acrylonitrile, NaH, THF, 0°C | 60–70% |

| 3 | Deprotection | HCl/THF or TFA | 75–80% |

Q. How is this compound characterized structurally?

A combination of spectroscopic and analytical methods is used:

- NMR spectroscopy : ¹H NMR (δ 1.4 ppm for tert-butyl protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) confirm the Boc group. The cyanoethyl moiety is identified via CN stretching in IR (~2250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₂₁N₂O₂: 237.1603) .

- Chiral analysis : Optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) resolve stereoisomers .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The compound participates in:

- Nucleophilic substitutions : The cyanoethyl group undergoes reactions with amines or thiols to form secondary amides or thioethers .

- Hydrolysis : Acidic/basic conditions cleave the Boc group to yield pyrrolidine derivatives .

- Cross-coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides, facilitated by Pd(PPh₃)₄ and Cs₂CO₃ in dioxane .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Optimization strategies include:

- Temperature control : Maintaining 0°C during cyanoethylation minimizes side reactions (e.g., polymerization of acrylonitrile) .

- Base selection : NaH or DBU enhances nucleophilicity of the pyrrolidine nitrogen .

- Solvent effects : Polar aprotic solvents (e.g., THF) improve reagent solubility and reaction kinetics . Example

| Base | Solvent | Yield |

|---|---|---|

| NaH | THF | 70% |

| DBU | DMF | 65% |

| K₂CO₃ | Acetonitrile | 50% |

Q. What strategies resolve data contradictions when characterizing stereoisomers of this compound?

Contradictions in NMR or optical rotation data arise from stereochemical heterogeneity. Solutions include:

- Chiral chromatography : Using columns like Chiralpak IG with hexane/isopropanol eluents to separate enantiomers .

- X-ray crystallography : Definitive structural assignment via single-crystal analysis .

- Dynamic NMR : Observing coalescence temperatures for diastereomers in variable-temperature studies .

Q. How does the cyanoethyl group influence the compound’s application in drug discovery?

The cyanoethyl moiety:

- Enhances hydrogen-bonding interactions with biological targets (e.g., enzymes), improving binding affinity .

- Serves as a metabolic stability probe : Cyano groups resist oxidative degradation compared to alkyl chains .

- Enables click chemistry : Azide-alkyne cycloadditions for bioconjugation .

Example application: In kinase inhibitor studies, cyanoethyl-substituted pyrrolidines show IC₅₀ values <100 nM against EGFR mutants .

Methodological Notes

- Stereochemical control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to access enantiopure intermediates .

- Scale-up challenges : Batch reactors with controlled pH and temperature mitigate exothermic side reactions during Boc deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.